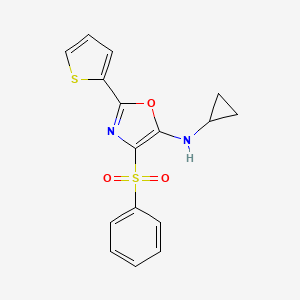

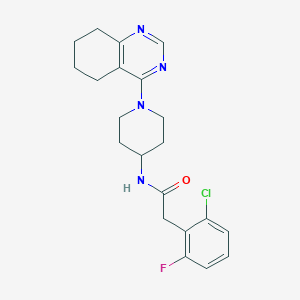

![molecular formula C17H17N3O4 B2724896 Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396562-89-2](/img/structure/B2724896.png)

Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have attracted wide pharmaceutical interest due to their beneficial properties as antimetabolites in purine biochemical reactions . They are purine analogues and have been known for their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. They can be synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . As a result, suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines involve reactions with heterocyclic amines and its diazonium salt, and active methylene compounds . Thiazoles and 1,3,4-thiadiazoles can also be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the substituents at various positions on the ring . For instance, electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Applications De Recherche Scientifique

Synthesis and Mechanistic Insights

- Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is part of the broader class of compounds involved in novel synthetic pathways, demonstrating unique chemical behaviors in reactions. A related compound underwent an unexpected reaction with thiourea, showcasing an ANRORC rearrangement mechanism, highlighting the complexity and potential for novel chemistry within this class of compounds (Ledenyova et al., 2018).

Fluorescence and Derivative Synthesis

- The compound's class is also instrumental in synthesizing new fluorophores. A similar reaction strategy was utilized to develop 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, demonstrating strong fluorescence in solutions, suggesting potential applications in materials science and bioimaging (Yan et al., 2018).

Medicinal Chemistry Applications

- In medicinal chemistry, derivatives of pyrazolo[1,5-a]pyridine are synthesized for their potential as anti-tumor agents, indicating the therapeutic relevance of this chemical scaffold. Notably, new pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activity, underscoring the compound class's versatility in drug design and discovery (Rahmouni et al., 2016).

Heterocyclic Chemistry and Biological Activity

- The synthesis of condensed pyrazoles, utilizing related compounds as precursors, highlights the significance of these chemical entities in constructing complex heterocyclic systems. These systems have implications for developing new materials and pharmaceuticals with tailored properties (Arbačiauskienė et al., 2011).

Antimicrobial and Antituberculosis Activity

- Some derivatives within this compound class have been synthesized and evaluated for their antituberculosis activity, showcasing the potential of these compounds in addressing global health challenges related to infectious diseases (Jadhav et al., 2016).

Mécanisme D'action

While the specific mechanism of action for “Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate” is not available, pyrazolo[1,5-a]pyrimidines in general have been known for their antitrypanosomal activity . They are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Orientations Futures

The future directions for research on pyrazolo[1,5-a]pyrimidines could involve exploring their potential in various biomedical applications, given their significant photophysical properties . Further studies could also focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines .

Propriétés

IUPAC Name |

ethyl 5-[(2,5-dimethylfuran-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-4-23-17(22)14-9-18-20-6-5-12(8-15(14)20)19-16(21)13-7-10(2)24-11(13)3/h5-9H,4H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKWLTIRONBPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(OC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

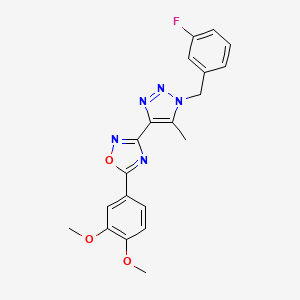

![2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2724813.png)

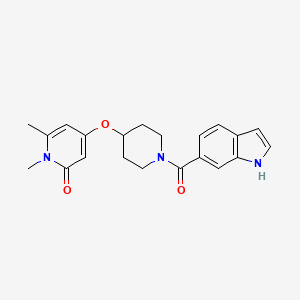

![N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724819.png)

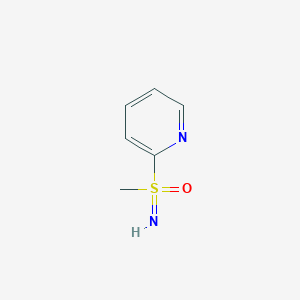

![N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2724823.png)

![6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2724824.png)

![Bicyclo[2.2.1]heptane-1,4-diyldimethanol](/img/structure/B2724826.png)

![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide](/img/structure/B2724828.png)

![Tert-butyl 4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2724829.png)

![3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2724834.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2724836.png)